molecular formula C16H19NO3S B14428627 Pyridine, 2-[[1-(2,5-dimethylphenyl)ethyl]sulfonyl]-4-methyl-, 1-oxide CAS No. 81167-91-1

Pyridine, 2-[[1-(2,5-dimethylphenyl)ethyl]sulfonyl]-4-methyl-, 1-oxide

Cat. No.: B14428627
CAS No.: 81167-91-1
M. Wt: 305.4 g/mol
InChI Key: LAYCZDKJLFYPNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine, 2-[[1-(2,5-dimethylphenyl)ethyl]sulfonyl]-4-methyl-, 1-oxide is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a sulfonyl group attached to the pyridine ring, along with a 2,5-dimethylphenyl group. The 1-oxide indicates the presence of an oxygen atom bonded to the nitrogen atom in the pyridine ring, forming an N-oxide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-[[1-(2,5-dimethylphenyl)ethyl]sulfonyl]-4-methyl-, 1-oxide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and an aldehyde.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonation reactions, where a sulfonyl chloride reacts with the pyridine derivative in the presence of a base.

    Attachment of the 2,5-Dimethylphenyl Group: This step involves the alkylation of the pyridine ring with a 2,5-dimethylphenyl ethyl halide in the presence of a strong base.

    Oxidation to Form the N-Oxide: The final step involves the oxidation of the nitrogen atom in the pyridine ring to form the N-oxide. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.

    Reduction: Reduction of the N-oxide group can revert the compound back to its parent pyridine derivative.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Parent pyridine derivative.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Pyridine, 2-[[1-(2,5-dimethylphenyl)ethyl]sulfonyl]-4-methyl-, 1-oxide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Pyridine, 2-[[1-(2,5-dimethylphenyl)ethyl]sulfonyl]-4-methyl-, 1-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The N-oxide group can also participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Pyridine, 2-[[1-(2,5-dimethylphenyl)ethyl]sulfonyl]-3-methyl-, 1-oxide: Similar structure but with a different position of the methyl group.

    Pyridine, 2-[[1-(2,5-dimethylphenyl)ethyl]sulfonyl]-5-methyl-, 1-oxide: Another positional isomer with the methyl group at the 5-position.

Uniqueness

The unique combination of the sulfonyl group, 2,5-dimethylphenyl group, and N-oxide in Pyridine, 2-[[1-(2,5-dimethylphenyl)ethyl]sulfonyl]-4-methyl-, 1-oxide imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

81167-91-1

Molecular Formula

C16H19NO3S

Molecular Weight

305.4 g/mol

IUPAC Name

2-[1-(2,5-dimethylphenyl)ethylsulfonyl]-4-methyl-1-oxidopyridin-1-ium

InChI

InChI=1S/C16H19NO3S/c1-11-5-6-13(3)15(9-11)14(4)21(19,20)16-10-12(2)7-8-17(16)18/h5-10,14H,1-4H3

InChI Key

LAYCZDKJLFYPNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)S(=O)(=O)C2=[N+](C=CC(=C2)C)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.